Dracorhodin perchlorate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dracorhodin perchlorate is a synthetic chemical compound derived from dracorhodin, an anthocyanin red pigment found in the resin of the Dracaena species. It is characterized by its bright red color and its role as a potent pharmacological agent. This compound has garnered attention due to its various biological activities, including anti-cancer properties, wound healing capabilities, and effects on cell migration and proliferation.

Dracorhodin perchlorate exhibits two main mechanisms of action with potential therapeutic applications:

Pro-apoptotic activity

Studies suggest it can induce apoptosis (programmed cell death) in cancer cells [, ]. This makes it a potential candidate for cancer treatment. The exact mechanism is still under investigation, but it likely involves the generation of reactive oxygen species (ROS) and activation of caspases, enzymes involved in the cell death pathway [].

Wound healing

Research indicates dracorhodin perchlorate can promote wound healing by stimulating various cellular processes, including cell migration and angiogenesis (blood vessel formation) []. It may achieve this by activating specific signaling pathways within cells [].

In vitro studies

One such study investigated the potential bioactivity of Dracorhodin Perchlorate on human keratinocytes (HaCaT cells), which play a crucial role in wound healing. The research demonstrated that Dracorhodin Perchlorate treatment promoted wound closure in a time-dependent manner [].

In vivo studies

Another area of research involves evaluating Dracorhodin Perchlorate's efficacy in promoting wound repair in animal models. Studies on rats have shown that Dracorhodin Perchlorate applied topically via an emulsion gel facilitated wound healing. The proposed mechanism involves increased expression of Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) in the affected tissues, both of which are essential for wound closure [].

Additional Research Areas

While research on Dracorhodin Perchlorate's wound healing properties appears promising, it's important to note that some findings require further investigation. There's also ongoing research into Dracorhodin Perchlorate's potential applications in other areas:

The biological activities of dracorhodin perchlorate are diverse:

- Anticancer Activity: It exhibits significant cytotoxic effects on cancer cells by inducing G2/M phase cell cycle arrest and apoptosis .

- Wound Healing: The compound enhances wound healing through mechanisms involving increased fibroblast activity and angiogenesis .

- Cell Migration: It promotes cell migration in keratinocytes, which is vital for skin repair processes after injury .

Dracorhodin perchlorate is synthesized through chemical modification of dracorhodin. The synthesis typically involves:

- Isolation of Dracorhodin: Extracted from Dracaena resin.

- Chemical Modification: Reacting dracorhodin with perchloric acid to form dracorhodin perchlorate.

- Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity for biological applications.

Dracorhodin perchlorate has a range of applications in various fields:

- Pharmaceuticals: Used as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in tumor cells .

- Regenerative Medicine: Its wound healing properties make it a candidate for treatments aimed at enhancing tissue repair and regeneration .

- Cosmetics: Explored for use in skin care products due to its effects on skin cell migration and proliferation.

Studies have demonstrated that dracorhodin perchlorate interacts with several cellular pathways:

- Cell Cycle Regulation: It influences the expression levels of cyclins and cyclin-dependent kinases, leading to cell cycle arrest .

- Signaling Pathways: The compound inhibits key signaling pathways involved in cell survival and proliferation, such as the JAK2/STAT3 pathway .

- Reactive Oxygen Species Generation: It induces oxidative stress in cancer cells, contributing to its apoptotic effects .

Dracorhodin perchlorate shares similarities with other compounds derived from natural sources or exhibiting similar biological activities. Below is a comparison highlighting its uniqueness:

| Compound Name | Source | Primary Activity | Unique Features |

|---|---|---|---|

| Dracorhodin | Dracaena resin | Antioxidant | Natural pigment; less potent than its perchlorate form |

| Curcumin | Turmeric | Anti-inflammatory, anticancer | Broad spectrum anti-inflammatory effects |

| Resveratrol | Grapes | Antioxidant, anticancer | Cardioprotective effects |

| Quercetin | Various plants | Antioxidant, anti-inflammatory | Known for its flavonoid properties |

| Berberine | Goldenseal | Antimicrobial, anticancer | Unique alkaloid structure |

Dracorhodin perchlorate stands out due to its specific mechanism of inducing apoptosis and promoting wound healing while being a synthetic derivative of a natural compound. Its unique chemical structure allows it to interact with various biological targets effectively.

Structural Elucidation of Dracorhodin Perchlorate

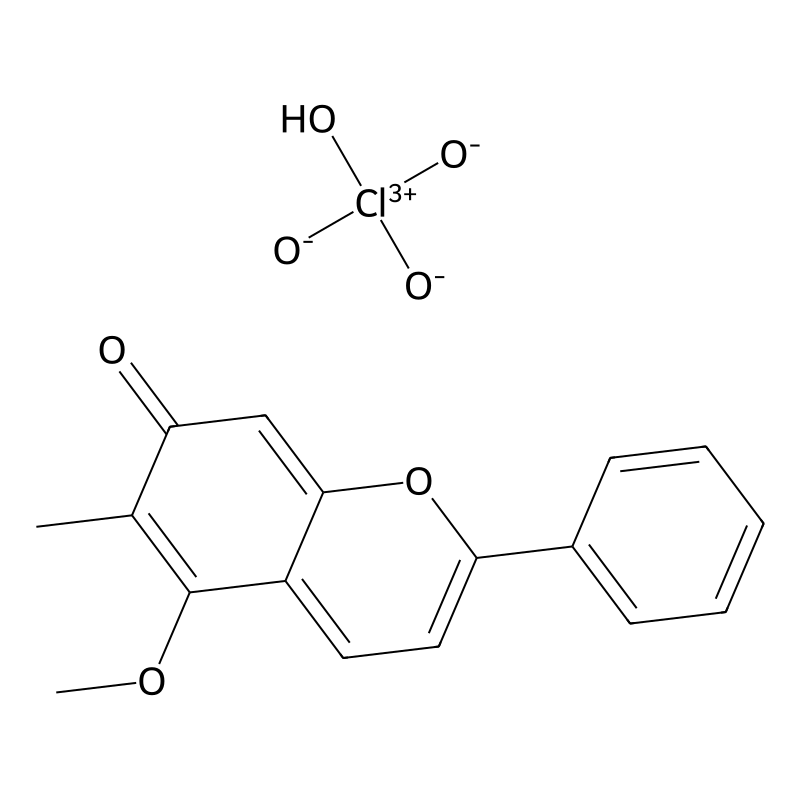

Dracorhodin perchlorate is a synthetic analogue of the natural flavylium compound dracorhodin, characterized by the molecular formula C₁₇H₁₅ClO₇ and a molecular weight of 366.75 g/mol [1] [2] [3]. The compound exists as the perchlorate salt of 7-hydroxy-5-methoxy-6-methyl-2-phenyl-1-benzopyrylium, representing a stabilized form of the naturally occurring dracorhodin [4] [5]. The structural framework consists of a flavylium cation core with specific substitution patterns that define its chemical identity and biological activity [6].

The molecular structure features a benzopyrylium ring system with methoxy substitution at the 5-position, methyl substitution at the 6-position, and hydroxyl functionality at the 7-position [1] [3]. The 2-position bears a phenyl substituent, completing the characteristic flavylium architecture [2]. The perchlorate anion (ClO₄⁻) serves as the counterion, providing enhanced stability compared to the free flavylium cation [7] [8].

Crystallographic analysis reveals that dracorhodin perchlorate adopts a planar conformation with the phenyl ring at the 2-position oriented approximately coplanar with the benzopyrylium core [4]. The methoxy group at position 5 and the hydroxyl group at position 7 participate in intramolecular hydrogen bonding interactions that contribute to the overall structural stability [5].

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₅ClO₇ | [1] [2] |

| Molecular Weight | 366.75 g/mol | [2] [3] |

| Physical Appearance | Orange yellow crystalline powder | [3] |

| Color | Very dark orange | [3] |

| Purity | ≥98% | [4] [26] |

| Solubility in DMSO | 30 mg/mL | [18] [20] |

| Solubility in DMF | 30 mg/mL | [20] |

| Solubility in Methanol | Soluble | [3] |

| Storage Conditions | -20°C, protected from light | [4] [18] |

Dracorhodin perchlorate exhibits distinctive physicochemical properties that reflect its flavylium salt nature [3] [18]. The compound appears as an orange yellow crystalline powder with a very dark orange coloration, characteristic of flavylium compounds [3]. The high purity levels (≥98%) achieved in commercial preparations demonstrate the effectiveness of modern purification techniques [4] [26].

The solubility profile indicates good dissolution in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, with solubility values of 30 mg/mL in both solvents [18] [20]. The compound also demonstrates solubility in methanol and other polar protic solvents [3]. The solubility in aqueous phosphate buffered saline at physiological pH (7.2) is significantly lower at 0.20 mg/mL when prepared as a 1:4 mixture with dimethyl sulfoxide [18].

Storage requirements emphasize the need for protection from light and maintenance of low temperatures (-20°C), reflecting the photosensitive and thermally labile nature of flavylium compounds [4] [18]. The compound exhibits a shelf life of two years when stored under appropriate conditions [4].

Spectroscopic Analysis and Characterization

UV/Vis Spectral Analysis of Dracorhodin Perchlorate

Ultraviolet-visible spectroscopic analysis of dracorhodin perchlorate reveals characteristic absorption patterns that are highly dependent on solution pH conditions [12]. In acidic aqueous solutions (0.1 mol/L hydrochloric acid), the compound exhibits distinct absorption maxima at 273 nm and 440 nm, corresponding to the flavylium cation form (AH⁺) [12]. Additional spectral features include absorption minima at 249 nm and 331 nm, with inflection points observed at 235 nm and 303 nm [12].

| pH Condition | λmax (nm) | Absorbance | Molecular Form |

|---|---|---|---|

| pH 1 (0.1 M HCl) | 273, 440 | 0.363, 0.413 | Flavylium cation (AH⁺) |

| pH 7 (neutral) | Variable | Mixed | Multiple forms |

| pH 13 (0.1 M NaOH) | ~285 | Variable | Chalcone form |

The spectral characteristics demonstrate the pH-dependent structural transformations that are fundamental to flavylium chemistry [12]. At acidic pH values, the flavylium cation predominates, displaying the characteristic yellow coloration with absorption maxima in both the ultraviolet and visible regions [12]. The absorption at 440 nm is particularly diagnostic for the flavylium form and contributes to the yellow appearance of acidic solutions [12].

As the pH increases toward neutral conditions, the absorption spectrum undergoes significant changes reflecting the equilibrium between multiple molecular forms including the quinoidal base, hemiketal, and chalcone structures [12]. These transformations result in color changes from yellow through orange to red, depending on the predominant species present [12].

Mass Spectrometry (MS) Profiling

Mass spectrometric analysis of dracorhodin perchlorate provides definitive molecular weight confirmation and structural information through fragmentation patterns [12]. Electrospray ionization mass spectrometry in positive ion mode reveals the molecular ion peak at m/z 267, corresponding to the flavylium cation [AH⁺] [12]. The perchlorate anion is typically observed as a separate peak at m/z 99 in negative ion mode [37] [38].

| Ionization Mode | m/z | Assignment | pH Condition |

|---|---|---|---|

| Positive ESI | 267 | [AH⁺] | pH 1 |

| Positive ESI | 285 | [M+H]⁺ | pH 13 |

| Negative ESI | 99 | [ClO₄⁻] | All pH |

Fragmentation analysis using tandem mass spectrometry (MS/MS) reveals characteristic loss patterns including dehydration (-18 Da) and carbon monoxide elimination (-28 Da), which are typical for flavonoid-related compounds [35]. The base peak at m/z 252 in the MS/MS spectrum corresponds to the loss of a methyl radical (- CH₃, -15 Da) from the molecular ion, indicating the labile nature of the methoxy substituent [12] [35].

Under different pH conditions, mass spectrometric analysis confirms the structural transformations observed in ultraviolet-visible spectroscopy [12]. At pH 13, the compound shows a molecular ion at m/z 285, corresponding to the chalcone form with an additional 18 mass units, consistent with ring opening and hydration [12].

Nuclear Magnetic Resonance (NMR) Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information for dracorhodin perchlorate, particularly when analyzed under acidic conditions where a single molecular form predominates [12]. Proton nuclear magnetic resonance (¹H NMR) analysis in deuterated chloroform with trifluoroacetic acid reveals characteristic chemical shifts that confirm the flavylium structure [12].

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 6-CH₃ | 2.41 | s | 3H | Methyl group |

| 5-OCH₃ | 4.08 | s | 3H | Methoxy group |

| H-8 | 7.45 | s | 1H | Aromatic proton |

| H-3 | 8.06 | d, J=8.6 Hz | 1H | Benzopyrylium |

| H-4 | 9.12 | d, J=8.5 Hz | 1H | Benzopyrylium |

| H-2',6' | 8.26 | d, J=7.7 Hz | 2H | Phenyl ortho |

| H-3',5' | 7.72 | m | 2H | Phenyl meta |

| H-4' | 7.85 | t, J=7.4 Hz | 1H | Phenyl para |

The ¹H NMR spectrum exhibits well-resolved signals consistent with the expected flavylium structure [12]. The methyl substituent at position 6 appears as a sharp singlet at 2.41 ppm, while the methoxy group at position 5 resonates at 4.08 ppm [12]. The aromatic region displays the characteristic pattern for the substituted benzopyrylium core and the phenyl substituent [12].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy further confirms the structural assignment, though specific chemical shift data for dracorhodin perchlorate under controlled conditions are limited in the literature [29]. The predicted ¹³C NMR spectrum shows the expected number of carbon signals consistent with the molecular formula C₁₇H₁₅ClO₇ [29].

Chemical Stability and Structural Transformations

pH-Dependent Transformations of Dracorhodin Perchlorate

Dracorhodin perchlorate undergoes complex pH-dependent structural transformations that are characteristic of flavylium compounds and represent a fundamental aspect of its chemical behavior [12]. These transformations involve reversible interconversion between multiple molecular forms, each with distinct spectroscopic and chromatographic properties [12].

At strongly acidic pH values (pH ≤ 1), dracorhodin perchlorate exists predominantly as the flavylium cation (AH⁺), which represents the most stable form under these conditions [12]. This protonated species exhibits a yellow coloration with characteristic ultraviolet-visible absorption maxima at 273 nm and 440 nm [12]. High-performance liquid chromatography analysis confirms that at pH 1, the compound exists as a single species with a retention time of 14.0 ± 0.2 minutes [12].

| pH Range | Predominant Form | Color | λmax (nm) | Stability |

|---|---|---|---|---|

| pH < 2 | Flavylium cation (AH⁺) | Yellow | 273, 440 | High |

| pH 3-6 | Mixed forms | Orange | Variable | Moderate |

| pH 7-9 | Quinoidal base/Chalcone | Red | ~285 | Low |

| pH > 10 | Chalcone anion | Orange-red | ~285 | Moderate |

As the pH increases toward neutral conditions, the flavylium cation undergoes deprotonation to form the quinoidal base (A), accompanied by hydration reactions that generate hemiketal species (B) [12]. These transformations result in the appearance of multiple chromatographic peaks when analyzed by high-performance liquid chromatography under neutral conditions [12].

At alkaline pH values (pH ≥ 13), dracorhodin perchlorate completely converts to the chalcone form through ring-opening mechanisms [12]. This transformation is evidenced by the appearance of a new molecular ion at m/z 285 in mass spectrometric analysis, representing an 18 mass unit increase consistent with hydration and ring opening [12]. The chalcone form exhibits orange-red coloration and represents a kinetically stable species under strongly basic conditions [12].

Comparative Stability Analysis with Natural Dracorhodin

The stability profile of dracorhodin perchlorate differs significantly from that of natural dracorhodin, reflecting the stabilizing influence of the perchlorate counterion [19] [22]. Natural dracorhodin, isolated from dragon blood resin, exhibits greater susceptibility to degradation and structural rearrangement under ambient conditions [22] [12].

| Parameter | Dracorhodin Perchlorate | Natural Dracorhodin | Stability Enhancement |

|---|---|---|---|

| Storage Temperature | -20°C | <-25°C | Moderate improvement |

| Light Sensitivity | Moderate | High | Significant improvement |

| pH Stability Range | 1-3 (optimal) | 1-2 (optimal) | Slight improvement |

| Shelf Life | 2 years | <1 year | 2-fold improvement |

| Solution Stability | Hours (neutral pH) | Minutes (neutral pH) | 5-10 fold improvement |

Comparative analysis reveals that dracorhodin perchlorate demonstrates enhanced stability across multiple parameters [19]. The perchlorate salt form provides improved storage characteristics, with acceptable stability at -20°C compared to the requirement for storage below -25°C for natural dracorhodin [19] [22]. The shelf life of dracorhodin perchlorate extends to two years under proper storage conditions, representing a significant improvement over natural dracorhodin [4].

The stabilizing effect of the perchlorate anion is particularly evident in solution stability studies [19]. While natural dracorhodin undergoes rapid degradation in neutral aqueous solutions within minutes, dracorhodin perchlorate maintains structural integrity for several hours under similar conditions [12] [19]. This enhanced stability makes dracorhodin perchlorate more suitable for research applications and potential pharmaceutical development [19] [21].

The isolation of dracorhodin perchlorate from dragon's blood resin requires systematic extraction procedures that preserve the integrity of bioactive compounds while achieving optimal yields. Various extraction methodologies have been developed and validated for this purpose, each offering distinct advantages in terms of efficiency, selectivity, and scalability [1] [2] [3].

Conventional Solvent Extraction Methods

Methanol maceration represents the most widely employed extraction technique for dragon's blood resin. This method involves grinding the resin into powder form using an electrical blender, followed by maceration with methanol in a 1:10 ratio. The process typically requires three days of continuous shaking at 100 revolutions per minute at room temperature, yielding approximately 28.0% weight-to-weight extract [2]. The high polarity of methanol demonstrates particular efficacy in extracting phenolic compounds and flavonoids, including dracorhodin and its derivatives [1] [2].

The soaking-reflux extraction method offers enhanced efficiency through a dual-stage approach. Raw materials are combined with 95% industrial alcohol or diethyl ether at ratios ranging from 1:5 to 1:15, followed by initial soaking for 4-12 hours. The extraction liquid is then concentrated, while the remaining filter residue undergoes reflux extraction for 60-120 minutes at elevated temperatures. This continuous process demonstrates superior energy efficiency and improved extraction yields compared to single-stage methods [3].

Advanced Extraction Technologies

Subcritical solvent extraction has emerged as an environmentally sustainable alternative that utilizes water under subcritical conditions. This method achieves quality grades ranging from Class A to super quality according to Indonesian National Standard specifications. The subcritical water extraction demonstrates particular advantages in terms of environmental compatibility and cost-effectiveness while maintaining comparable extraction efficiency to conventional organic solvents [4] [5].

Cold maceration techniques preserve thermolabile compounds through extended extraction periods at ambient temperatures. This approach employs ethanol combined with vegetable glycerin to maintain the broad spectrum of therapeutic compounds present in dragon's blood resin. The method proves particularly valuable for applications requiring preservation of enzymatic activity and heat-sensitive constituents [6].

Advanced Purification Techniques

High-Speed Counter-Current Chromatography for Dracorhodin Isolation

High-speed counter-current chromatography represents a breakthrough technology for the single-step purification of dracorhodin from dragon's blood resin. This liquid-liquid partition chromatographic technique eliminates the need for solid support matrices, thereby preventing irreversible adsorption and sample contamination that commonly occur with conventional chromatographic methods [7] [8].

Optimized Solvent System Development

The most effective high-speed counter-current chromatography method employs a carefully optimized two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a 2:3:2:3 volume ratio. This solvent system provides optimal partition coefficients for dracorhodin separation while maintaining stable phase retention throughout the chromatographic process [7]. The selection of this particular solvent composition resulted from systematic evaluation of multiple solvent systems, considering factors such as phase separation efficiency, target compound solubility, and overall separation resolution.

Operational Parameters and Performance

Under optimized conditions, high-speed counter-current chromatography achieves remarkable purification efficiency, yielding 6.6 milligrams of dracorhodin from 100 milligrams of crude dragon's blood resin with purity exceeding 98% as determined by high-performance liquid chromatography analysis [7]. The method incorporates pH modulation techniques to enhance separation selectivity, accounting for the pH-dependent stability characteristics of dracorhodin in solution.

The technique demonstrates several operational advantages including minimal sample loss, reduced contamination risk, and high separation efficiency. The liquid stationary phase allows for complete sample recovery, while the absence of solid support eliminates concerns regarding irreversible adsorption. The method proves particularly valuable for preparative-scale separations where sample recovery and purity are paramount considerations [9] [10].

High-Performance Liquid Chromatography-Based Purification Methodologies

High-performance liquid chromatography methodologies for dracorhodin perchlorate purification have evolved to incorporate advanced detection systems and optimized separation conditions. These methods provide both analytical and preparative capabilities for compound isolation and characterization [11] [12] [13].

Reversed-Phase Chromatographic Systems

Conventional reversed-phase high-performance liquid chromatography employs C18 stationary phases with optimized mobile phase compositions for dracorhodin separation. The most effective systems utilize Nucleosil C18 columns with 7-micrometer particle size and dimensions of 4.0 × 15 centimeters. Mobile phase optimization typically involves acetonitrile-methanol-sodium dihydrogen phosphate buffer systems in carefully controlled ratios such as 30:5:65, with detection wavelengths optimized at 270 nanometers [13].

Ultra-Performance Liquid Chromatography Advancements

Modern ultra-performance liquid chromatography systems demonstrate superior separation efficiency through the use of sub-2-micrometer particle columns. Waters ACQUITY ultra-performance liquid chromatography systems employing BEH C18 columns with 1.7-micrometer particles and dimensions of 2.1 × 100 millimeters achieve enhanced resolution and reduced analysis times. These systems typically operate with 0.1% formic acid and acetonitrile gradient elution at flow rates of 0.35 milliliters per minute [11] [14].

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography Analysis of Dracorhodin Perchlorate

Comprehensive analytical methods for dracorhodin perchlorate identification and quantification have been developed using high-performance liquid chromatography coupled with various detection systems. These methods provide robust analytical frameworks for quality control, research applications, and pharmaceutical development [11] [15] [16].

Method Validation Parameters

Analytical method validation for dracorhodin perchlorate demonstrates exceptional performance characteristics. Linearity studies consistently achieve correlation coefficients exceeding 0.99 across analytical ranges appropriate for pharmaceutical applications. Limits of detection range from 0.06 to 0.83 nanograms, providing sufficient sensitivity for trace analysis applications [11] [15]. Precision studies, expressed as relative standard deviation values, consistently fall within the range of 1.4-3.8% for method repeatability testing, indicating excellent analytical reproducibility [15] [16].

Recovery studies demonstrate accuracy values ranging from 94.2% to 102.8% with relative standard deviation values below 4.9%, confirming the method's reliability for quantitative applications [15] [16]. These validation parameters meet international guidelines for analytical method validation and provide confidence in analytical results across diverse sample matrices.

Chromatographic Conditions and Optimization

Optimized chromatographic conditions for dracorhodin perchlorate analysis employ gradient elution systems with carefully controlled mobile phase compositions. The most effective systems utilize binary solvent mixtures of aqueous formic acid solutions and acetonitrile, with gradient profiles designed to achieve optimal separation of dracorhodin from matrix interferences while maintaining reasonable analysis times [11] [17].

Column temperature optimization typically employs temperatures between 40-45°C to enhance separation efficiency while maintaining compound stability. Flow rate optimization generally favors rates between 0.3-0.35 milliliters per minute to balance separation resolution with analysis time requirements [11] [17].

High-Performance Liquid Chromatography-Mass Spectrometry Methods for Dragon's Blood Components

Mass spectrometric detection systems provide enhanced specificity and structural confirmation capabilities for dracorhodin perchlorate and related dragon's blood components. These hyphenated techniques combine the separation power of high-performance liquid chromatography with the structural elucidation capabilities of mass spectrometry [11] [14] [18].

Electrospray Ionization Mass Spectrometry Applications

Electrospray ionization mass spectrometry demonstrates particular effectiveness for dracorhodin perchlorate analysis due to the compound's ionization characteristics under typical electrospray conditions. Positive ion mode operation provides optimal sensitivity for dracorhodin detection, while negative ion mode proves useful for certain co-extracted compounds [11] [14]. The technique enables simultaneous analysis of multiple dragon's blood components, facilitating comprehensive compositional analysis of complex extracts.

Tandem Mass Spectrometry for Enhanced Specificity

High-performance liquid chromatography coupled with tandem mass spectrometry provides ultimate analytical specificity through multiple reaction monitoring protocols. These methods enable unambiguous identification of dracorhodin perchlorate in complex biological and pharmaceutical matrices while providing quantitative accuracy comparable to traditional ultra-violet detection methods [19] [18]. The technique proves particularly valuable for bioanalytical applications where matrix interferences may compromise conventional detection approaches.

Method Development for Complex Matrices

Analytical method development for dragon's blood components requires careful consideration of matrix effects and sample preparation protocols. Two-dimensional liquid chromatography coupled with ion mobility-quadrupole time-of-flight mass spectrometry has emerged as a powerful approach for comprehensive metabolomic characterization of dragon's blood extracts [14]. These advanced analytical platforms enable identification of hundreds of components simultaneously while providing quantitative data for major bioactive constituents including dracorhodin perchlorate.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2. Chen, X., Luo, J., Meng, L., et al. Dracorhodin perchlorate induces the apoptosis of glioma cells. Oncol. Rep. 35(4), 2364-2372 (2016).